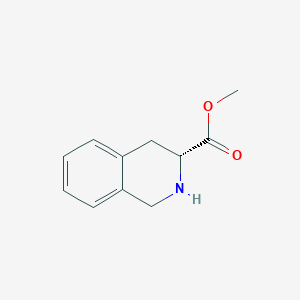

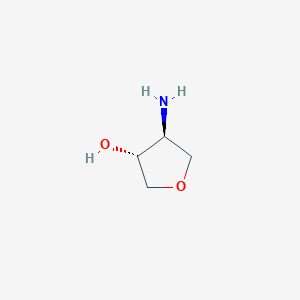

反式-4-氨基四氢呋喃-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The asymmetric synthesis of trans-4-aminotetrahydrofuran-3-carboxylic acids has been achieved through diastereoselective conjugate addition, highlighting a methodological advancement in the synthesis of such compounds with high enantiomeric excess ((Bunnage et al., 2004)). This synthesis pathway provides a foundation for the development of more complex molecules and further chemical studies.

Molecular Structure Analysis

Research into homochiral homo-oligomers of cis- and trans-3-aminotetrahydrofuran-2-carboxylic acids reveals insights into their secondary structures and the influence of the ring heteroatom on these structures. The study demonstrates distinct left-handed helicity in the oligomers, offering a deeper understanding of the molecular structure and its implications on chemical behavior ((Pandey et al., 2011)).

Chemical Reactions and Properties

The compound's reactivity has been explored through various chemical reactions, indicating its potential as a building block in organic synthesis. For example, its involvement in [3 + 2] annulation reactions catalyzed by iron trichloride, offering a stereoselective route to valuable 2-aminotetrahydrofurans, showcases its versatility and the potential for generating structurally complex and functionally diverse molecules ((Benfatti, de Nanteuil, & Waser, 2012)).

Physical Properties Analysis

The physical properties of trans-4-Aminotetrahydrofuran-3-ol derivatives have been less directly studied but can be inferred from related compounds. The synthesis and characterization of related structures provide insights into solubility, stability, and other physical characteristics that are crucial for their application in various chemical contexts.

Chemical Properties Analysis

The chemical properties of trans-4-Aminotetrahydrofuran-3-ol, such as reactivity patterns, stereochemical behavior, and interactions with other molecules, are key to its applications in synthesis and drug development. Studies on its derivatives, such as those involving Lewis acid-catalyzed reactions, offer valuable information on the compound's chemical behavior and potential applications in creating complex molecular architectures ((Ghosh & Belcher, 2020)).

科学研究应用

合成和结构表征

围绕反式-4-氨基四氢呋喃-3-醇的研究主要集中在其合成和结构表征上。它是开发均手性均寡聚物和其他复杂有机化合物的关键构建模块。例如,已经探索了顺式和反式呋喃环-β-氨基酸的均手性均寡聚物的合成,以了解它们的二级结构及其对环杂原子的依赖性,揭示了基于非对映异构体不同的螺旋性和结构偏好 (Pandey 等人,2011)。类似地,顺式和反式立体异构体的 4-氨基四氢呋喃-3-羧酸的不对称合成证明了该化合物在以高产率和非对映异构体过量创造对映体富集材料方面的多功能性 (Bunnage 等人,2004)。

仿生结构和 DNA/RNA 结合

另一个重要的应用是在仿生结构和 DNA/RNA 结合剂的设计中。合成 C 活化的 N-Fmoc 保护的 trans-(2S,3S)-3-氨基四氢呋喃-2-羧酸用于 Fmoc 固相肽合成,为创建肽核酸 (PNA) 结构开辟了新途径。这些结构表现出优异的 DNA 结合亲和力,具有高特异性,证明了反式-4-氨基四氢呋喃-3-醇衍生物在生物技术应用中的潜力 (Sriwarom 等人,2015)。

酶促合成和手性催化剂

该化合物还已在酶促合成中和作为手性催化剂的前体中得到探索。对映纯异构体的化学酶促制备证明了其在合成新型 HIV 二代蛋白酶抑制剂的关键前体和有机合成中有用的手性催化剂中的用途 (Recuero 等人,2006)。

构象受限结构

此外,反式-4-氨基四氢呋喃-3-醇有助于创建构象受限结构,例如采用特定螺旋结构的寡聚物。这些研究不仅强调了反式-4-氨基四氢呋喃-3-醇的化学多功能性,还突出了其在开发具有预定义分子结构的新材料中的潜力 (Lucarini & Tomasini, 2001)。

分子识别和分析应用

最后,该化合物已在分子识别和分析化学中找到应用。合成和区分药理学相关化合物(如伪二胺)的区域异构前体的能力,突出了反式-4-氨基四氢呋喃-3-醇及其衍生物在精确可靠地识别生物活性分子中的重要性 (Mazur 等人,2017)。

安全和危害

Trans-4-Aminotetrahydrofuran-3-ol is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

属性

IUPAC Name |

(3R,4S)-4-aminooxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVKXDYSIGDGSY-IMJSIDKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330975-13-8 |

Source

|

| Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)

![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B67949.png)

![(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid](/img/structure/B67952.png)